N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(2,3-Dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic triazole-based acetamide derivative. Its structure combines a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (4-propylphenoxy)methyl moiety at position 3. The thioether linkage at position 3 connects the triazole to an acetamide group, which is further substituted with a 2,3-dichlorophenylamine.
Properties
CAS No. |
539809-70-6 |
|---|---|
Molecular Formula |
C26H24Cl2N4O2S |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24Cl2N4O2S/c1-2-7-18-12-14-20(15-13-18)34-16-23-30-31-26(32(23)19-8-4-3-5-9-19)35-17-24(33)29-22-11-6-10-21(27)25(22)28/h3-6,8-15H,2,7,16-17H2,1H3,(H,29,33) |
InChI Key |
FJLOCKMDFILFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group and the dichlorophenyl moiety further enhances its potential as a bioactive agent.
Biological Activity Overview
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit various biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against a range of pathogens.
- Anticancer Properties : Certain triazole compounds have been identified as having cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory responses.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Anticancer Activity : A study conducted on a series of triazole derivatives including this compound revealed significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells and 6.2 μM against HCT116 colon cancer cells .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria. The mechanism involved disruption of bacterial cell membrane integrity .
Research Findings
Recent literature emphasizes the importance of the triazole ring in enhancing biological activity. For instance:
- Synthesis and Evaluation : The synthesis of various triazole derivatives has been explored extensively, with modifications leading to improved biological profiles .
- Structure-Activity Relationship (SAR) : Studies indicate that specific substitutions on the triazole ring can significantly impact the compound's potency and selectivity against target pathogens or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides, which exhibit structural variations in their aromatic substituents, linker groups, and terminal amide moieties. Below is a detailed comparison with key analogs:
Substituent Analysis of the Aromatic Rings
Research Findings and Limitations
- Evidence Gaps : While structural analogs exist (e.g., ), direct comparative data on the target compound’s bioactivity (e.g., IC50 values, toxicity profiles) are absent in the provided evidence.
- Hypothetical Advantages: The dichlorophenyl and propylphenoxy groups may synergize to improve target selectivity over non-halogenated analogs, but experimental validation is required.
- Key Challenge : Balancing lipophilicity (from chloro and propyl groups) with solubility remains a critical optimization parameter for this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
